N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-4-5-11-12(7-9)22-14(16-11)17-13(19)8-2-1-3-10(6-8)18(20)21/h1-7H,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGXGXIMMFOGRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Nitration of Benzamide: The nitration of benzamide is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position on the benzene ring.
Coupling Reaction: The final step involves coupling the nitrated benzamide with 6-chloro-1,3-benzothiazole in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, acidic or basic medium
Major Products Formed
Reduction: N-(6-chloro-1,3-benzothiazol-2-yl)-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized benzothiazole derivatives
Scientific Research Applications
Medicinal Chemistry
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide shows promise in medicinal chemistry due to its potential as:
- Anti-inflammatory Agents : Studies indicate that benzothiazole derivatives can modulate inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : The compound has been evaluated for its efficacy against various microbial strains, demonstrating significant antimicrobial properties .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Biological Studies
The compound serves as a valuable tool for investigating the mechanisms of action of benzothiazole derivatives in biological systems. Its ability to interact with specific molecular targets allows researchers to explore:
- Cellular Interactions : The nitro group can undergo bioreduction to form reactive intermediates that affect cellular components, leading to various biological effects.
- Enzyme Modulation : The benzothiazole moiety is known to interact with enzymes and receptors, influencing their activity and resulting in therapeutic effects .
Industrial Applications
In addition to its research applications, this compound is utilized as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals. Its unique chemical properties make it suitable for:
- Synthesis of Derivatives : The compound can be modified to create various substituted derivatives that may exhibit different biological activities.
- Chemical Manufacturing : It serves as a building block in the production of specialty chemicals used in various industrial applications .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against a range of bacterial strains. Results indicated that the compound exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
Research focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Linkage-Type Variations
- Benzamide vs. Acetamide: Benzamide linkages (as in the target compound) provide rigidity and planarity, facilitating π-π stacking and hydrogen bonding with biological targets .
- Semicarbazone Linkages :
Structural and Pharmacokinetic Insights
- Planarity and Hydrogen Bonding :
- Solubility and Bioavailability :
Research Findings and Implications
- Antifungal Potential: The target compound’s 3-nitrobenzamide moiety aligns with active trifluoro-substituted isomers reported in , which showed improved antifungal activity over non-nitro analogues. This suggests nitro groups at specific positions are critical for disrupting fungal cell machinery .
- Anticonvulsant Applications :
- Patent Landscape :
- Acetamide derivatives with trifluoromethyl groups () dominate recent patents, highlighting industry interest in benzothiazole-based compounds for CNS disorders .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, mechanisms of action, and various biological effects, supported by data tables and research findings.
Synthesis of this compound
The compound is synthesized through a multi-step process involving:
- Formation of 6-chloro-1,3-benzothiazole : Reacting 2-aminothiophenol with chloroacetyl chloride in acidic conditions.
- Nitration of Benzamide : Using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Coupling Reaction : The nitrated benzamide is coupled with 6-chloro-1,3-benzothiazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety is known for its ability to modulate enzyme and receptor activities, contributing to its therapeutic potential .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
The compound has been evaluated for anticancer properties in several studies. For instance, it has demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This activity is likely mediated by the compound's ability to interfere with DNA synthesis and repair mechanisms .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Activity : A study reported that derivatives of benzothiazole exhibited potent activity against Gram-positive and Gram-negative bacteria, with this compound being one of the most effective compounds tested .
- Anticancer Studies : In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating substantial potency compared to standard chemotherapeutics .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced edema and lower levels of inflammatory markers compared to untreated controls .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| N-(6-chloro-1,3-benzothiazole) | Moderate | Low | Low |
| Benzamide Derivatives | Low | High | Moderate |
Q & A
Q. What are the standard synthetic routes for N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via condensation of 6-chloro-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride in a polar aprotic solvent (e.g., pyridine or DMF). Key parameters include:
- Temperature control : Maintaining 0–5°C during initial mixing to minimize side reactions.
- Solvent selection : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .
- Purification : Recrystallization from methanol or ethanol yields pure product. TLC (Rf ~0.5–0.7 in ethyl acetate/hexane) and HPLC (≥95% purity) are critical for quality assessment .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the amide bond (δ ~167–170 ppm for carbonyl) and nitro group (δ ~148 ppm for NO) .
- IR : Peaks at ~1650 cm (C=O stretch) and ~1520/1350 cm (asymmetric/symmetric NO stretches) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H] and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., doxorubicin for cytotoxicity) .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. nitro substitutions) to identify pharmacophores .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PFOR enzyme or kinase receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
